

# In Vivo Pharmacokinetics of BGB-8035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **BGB-8035**, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is compiled from preclinical studies in rodent and non-rodent species, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for B-cell malignancies and autoimmune diseases.

#### **Introduction to BGB-8035**

**BGB-8035** is an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By targeting BTK, **BGB-8035** has demonstrated potential therapeutic utility in the treatment of various B-cell malignancies and autoimmune disorders.[1][3] Preclinical evidence suggests that **BGB-8035** exhibits potent anti-tumor and anti-arthritis activity.[4] The compound was developed through a structure-activity relationship (SAR) study starting from zanubrutinib (BGB-3111).[3]

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **BGB-8035** observed in preclinical in vivo studies in rats and dogs. These data provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of BGB-8035 in Rats



| Parameter                | Intravenous (IV)<br>Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
|--------------------------|----------------------------------------------|------------------------------------|
| T1/2 (h)                 | 1.0                                          | 2.5                                |
| CL (mL/min/kg)           | 24.4                                         | -                                  |
| Vss (L/kg)               | -                                            | -                                  |
| Tmax (h)                 | -                                            | 0.25                               |
| AUCinf (h*ng/mL)         | -                                            | 964                                |
| Oral Bioavailability (%) | -                                            | 26.4                               |

Data sourced from MedchemExpress and BioWorld.[3][4]

Table 2: Pharmacokinetic Parameters of BGB-8035 in Dogs

| Parameter      | Intravenous (IV)<br>Administration (1 mg/kg) | Oral (PO) Administration<br>(2.5 mg/kg) |
|----------------|----------------------------------------------|-----------------------------------------|
| T1/2 (h)       | -                                            | -                                       |
| CL (mL/min/kg) | 6.89                                         | -                                       |
| Vss (L/kg)     | -                                            | -                                       |

Data sourced from MedchemExpress.[4]

# **Experimental Protocols**

The following sections detail the methodologies employed in the preclinical in vivo pharmacokinetic studies of **BGB-8035**.

#### **Animal Models**

 Rat Studies: The specific strain of rats used in the pharmacokinetic studies has not been detailed in the publicly available literature.



 Dog Studies: The specific breed of dogs used in the pharmacokinetic studies has not been detailed in the publicly available literature.

## **Drug Formulation and Administration**

- Oral (PO) Administration: For oral dosing, BGB-8035 was formulated as a clear solution. A stock solution in dimethyl sulfoxide (DMSO) was diluted with a vehicle consisting of PEG300, Tween80, and sterile water for injection.
- Intravenous (IV) Administration: The formulation for intravenous administration has not been specified in the available resources.

### **Sample Collection and Analysis**

Detailed protocols for blood sample collection, processing to plasma, and the specific bioanalytical methods (e.g., LC-MS/MS) used to quantify **BGB-8035** concentrations in plasma have not been fully described in the reviewed literature.

### **Visualizations**

The following diagrams illustrate key conceptual frameworks related to the study of **BGB-8035**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Humans | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]



- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics of BGB-8035: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932756#pharmacokinetics-of-bgb-8035-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com